REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[H-].[Na+].F[C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][CH:14]=1>CN(C=O)C.O>[N:1]1([C:13]2[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][CH:14]=2)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2|
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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N1C=NC2=C1C=CC=C2
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Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 0° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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at room temperature for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
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Details
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the reaction mixture was heated at 85° C. for 24 h
|
Duration
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24 h
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (4×250 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with water (2×250 mL), saturated aqueous sodium chloride (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
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CUSTOM
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Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica, ethyl acetate:hexanes 2:10)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC2=C1C=CC=C2)C2=CC=C(C(=O)OC)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |